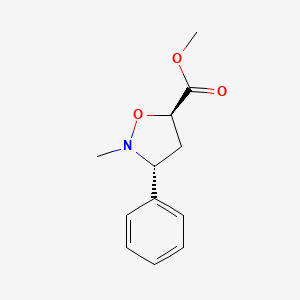

Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate

Beschreibung

Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its stereochemistry (3R,5R) and substituents—a phenyl group at position 3, a methyl group at position 2, and a methyl ester at position 5—make it a versatile intermediate in organic synthesis and pharmaceutical applications.

Eigenschaften

CAS-Nummer |

87190-48-5 |

|---|---|

Molekularformel |

C12H15NO3 |

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11-/m1/s1 |

InChI-Schlüssel |

YNOFIABBMDYBNA-GHMZBOCLSA-N |

Isomerische SMILES |

CN1[C@H](C[C@@H](O1)C(=O)OC)C2=CC=CC=C2 |

Kanonische SMILES |

CN1C(CC(O1)C(=O)OC)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene, which forms the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The starting materials, such as nitrile oxides and alkenes, are fed into the reactor, where the cycloaddition reaction occurs under controlled conditions. This method allows for the efficient production of the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the isoxazolidine ring to an amine or alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Amines or alcohols

Substitution: Various substituted isoxazolidines

Wissenschaftliche Forschungsanwendungen

(3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of (3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparison

Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate (C₁₁H₁₃NO₄; MW = 223.22)

- Key Differences :

- Substitution at position 5: Hydroxyl (-OH) vs. methyl ester (-COOCH₃) in the target compound.

- Hydrogen bonding: The hydroxyl group enables N–H⋯O and O–H⋯(O,N) interactions in the crystal lattice , enhancing polarity and solubility in polar solvents.

- Conformation: The oxazolidine ring adopts an envelope conformation with the oxygen atom as the flap , whereas steric effects from the methyl group in the target compound may alter ring puckering.

(3R,4S,5R)-Methyl 3,5-bis[(tert-butyldimethylsilyl)oxy]-4-methoxycyclohex-1-enecarboxylate (C₂₁H₄₂O₅Si₂; MW = 430.72)

- Key Differences: Core structure: Cyclohexene vs. oxazolidine. Substituents: Bulky tert-butyldimethylsilyl (TBS) groups and methoxy substituents. Packing: Absence of hydrogen bonding due to non-polar TBS groups, leading to lower melting points and higher lipophilicity .

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (C₁₀H₈N₂O₃; MW = 204.18)

- Key Differences: Heterocycle: Oxadiazole (aromatic, two nitrogen atoms) vs. oxazolidine (non-aromatic, one nitrogen and one oxygen). Reactivity: Oxadiazoles are electron-deficient, making them prone to nucleophilic substitution, whereas oxazolidines are more nucleophilic due to the lone pair on nitrogen.

Crystallographic and Physicochemical Properties

*Calculated molecular weight for the target compound.

†Rint value for the cyclohexene derivative.

Reactivity and Stability

- Hydroxyl vs. Methyl Ester : The hydroxyl analog is prone to oxidation and hydrogen bonding, whereas the methyl ester in the target compound offers steric protection and lipophilicity .

- Oxadiazole vs. Oxazolidine : Oxadiazoles undergo ring-opening reactions under acidic conditions, while oxazolidines are more stable but susceptible to hydrolysis in strong acids/bases .

Biologische Aktivität

Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is a cyclic compound that belongs to the oxazolidine family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including antibacterial properties, cytotoxicity studies, and other relevant findings.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 87190-48-5

The unique stereochemistry of this compound may influence its biological activity significantly. The presence of both a methyl group at the 2-position and a phenyl group at the 3-position provides a platform for various interactions with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds within the oxazolidine family exhibit notable antibacterial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 100 µg/mL | Moderate effectiveness against Gram-negative bacteria |

| Klebsiella pneumoniae | 200 µg/mL | Limited activity observed |

These results suggest that while the compound shows promise as an antibacterial agent, its efficacy varies significantly depending on the bacterial strain.

Cytotoxicity Studies

Cytotoxicity studies are crucial for evaluating the safety profile of potential therapeutic agents. In vitro assays conducted on L929 mouse fibroblast cells demonstrated varying levels of cytotoxicity for related compounds within the oxazolidine class.

| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|---|

| Compound A | 100 | 92 | 89 |

| Compound B | 200 | 68 | 73 |

| This compound | 150 | 104 | 75 |

The data indicates that this compound exhibits a favorable safety profile with relatively high cell viability at certain concentrations.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with bacterial ribosomes or inhibit cell wall synthesis due to its structural similarities with known antibiotic agents.

Case Studies

Several studies have documented the synthesis and biological evaluation of oxazolidine derivatives:

- Study on Antibacterial Activity : A recent study synthesized several oxazolidine derivatives and tested their antibacterial properties against common pathogens. This compound was among those tested and showed significant activity against Staphylococcus aureus.

- Cytotoxicity Evaluation : In another study focusing on cytotoxic effects, various oxazolidines were evaluated for their impact on human cancer cell lines. The findings indicated that while some derivatives were cytotoxic at high concentrations, this compound maintained higher viability rates in non-cancerous cells compared to others tested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.